molecular formula C16H13FN2OS B1394496 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol CAS No. 1326832-84-1

4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol

Cat. No. B1394496
M. Wt: 300.4 g/mol
InChI Key: SWTTYFRYINLNSO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol (FMPI) is a synthetic compound that has been studied in recent years due to its potential applications in the field of scientific research. FMPI is a member of the imidazole family of compounds and is composed of a thiol group and a fluorophenyl ring. It has been used in a variety of research applications, including as a ligand for binding assays, as an inhibitor of enzymes, and as a fluorescent probe for imaging.

Scientific Research Applications

Synthesis and Characterization

  • The compound 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, a structurally similar derivative, was synthesized and characterized through various spectral methods, including IR, 1H-NMR, 13C-NMR, and LCMS, showcasing the potential for developing similar compounds with specific characteristics and functionalities (Umesha Kundapur et al., 2012).

Corrosion Inhibition

  • Imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been explored for their corrosion inhibition potential, with certain derivatives showing high efficiency (up to 96%). This indicates a potential application of 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol in corrosion protection (M. Prashanth et al., 2021).

Central Nervous System Penetrability

  • Similar compounds like 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole have been studied for their ability to penetrate the central nervous system, indicating potential biomedical applications for related imidazole derivatives (T. Rosen et al., 1990).

Antibacterial Activity

  • Microwave-assisted synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from related compounds has been reported, with these compounds exhibiting moderate antibacterial activity against both gram-positive and gram-negative bacterial strains. This suggests potential antimicrobial applications for 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol (N. Darekar et al., 2020).

properties

IUPAC Name

5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-20-13-4-2-3-11(9-13)15-18-14(16(21)19-15)10-5-7-12(17)8-6-10/h2-9,21H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTTYFRYINLNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
Reactant of Route 2
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
Reactant of Route 3
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4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
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4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
Reactant of Route 5
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
Reactant of Route 6
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol

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